molecular formula C9H11NO2S B2832594 2-furyl(1,4-thiazinan-4-yl)methanone CAS No. 663884-79-5

2-furyl(1,4-thiazinan-4-yl)methanone

Cat. No.: B2832594
CAS No.: 663884-79-5
M. Wt: 197.25
InChI Key: NLZGZUVTOHQCQF-UHFFFAOYSA-N
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Description

2-furyl(1,4-thiazinan-4-yl)methanone is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a thiomorpholine ring, which is a six-membered ring containing one sulfur and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(thiomorpholin-4-yl)methanone typically involves the reaction of furan derivatives with thiomorpholine derivatives under specific conditions. One common method is the condensation reaction between furan-2-carboxaldehyde and thiomorpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of furan-2-yl(thiomorpholin-4-yl)methanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-furyl(1,4-thiazinan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form corresponding alcohols.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of furan-2-yl(thiomorpholin-4-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in bacterial growth and proliferation. The furan ring can interact with aromatic amino acids in proteins, while the thiomorpholine ring can form hydrogen bonds with polar residues, leading to inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-furyl(1,4-thiazinan-4-yl)methanone is unique due to the combination of the furan and thiomorpholine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

furan-2-yl(thiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(8-2-1-5-12-8)10-3-6-13-7-4-10/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZGZUVTOHQCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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